3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid
Overview
Description
3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is a chemical compound with the empirical formula C7H7BF2O3 and a molecular weight of 187.94 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC1=C(CO)C(F)=CC(B(O)O)=C1
. This indicates that the compound contains a phenyl ring with fluorine atoms at the 3 and 5 positions, a hydroxymethyl group at the 4 position, and a boronic acid group . Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C7H7BF2O3), molecular weight (187.94), and its molecular structure .Scientific Research Applications
Catalyst in Organic Synthesis
Phenylboronic acids have been utilized as catalysts in organic synthesis. For example, 3,5-Bis(perfluorodecyl)phenylboronic acid has been synthesized and shown to catalyze direct amide condensation reactions, offering a "green" alternative due to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase (Ishihara, Kondo, & Yamamoto, 2001).
Organocatalysis
Boronic acids have been employed as efficient organocatalysts in reactions such as the Conia-ene carbocyclization of 1,3-dicarbonyl compounds, demonstrating the potential of boronic acids in facilitating complex organic transformations (Yang et al., 2012).
Drug Delivery Systems
Phenylboronic acid derivatives have been explored for their responsiveness to glucose and lactic acid, making them suitable for designing drug delivery vehicles that respond to physiological conditions. For instance, a study on the preparation of block copolymer micelles using phenylboronic ester as a sensitive block linkage demonstrated potential in selective, lactic acid- and/or glucose-responsive drug delivery vehicle design (Vrbata & Uchman, 2018).
Nanotechnology and Sensing
Phenylboronic acids have been integrated into nanomaterials for applications ranging from biosensing to photodynamic therapy. For example, phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes have been studied for their optical modulation capabilities, highlighting the structure-function relationship significant for saccharide recognition (Mu et al., 2012).
Environmental Chemistry
Phenylboronic acids are utilized in environmental chemistry applications, such as the synthesis of boronic-acid-functionalized magnetic attapulgite for selective enrichment of nucleosides, demonstrating their ability to capture and enrich cis-diol-containing biomolecules (Cheng et al., 2015).
Bioconjugation and Molecular Recognition
Boronic acids, including phenylboronic acids, have found applications in bioconjugation and molecular recognition, enabling the synthesis of DNA modified with boronic acid for applications such as copper(I)-catalyzed azide-alkyne cycloaddition. This showcases the versatility of boronic acids in facilitating postsynthetic modifications of biomolecules (Steinmeyer & Wagenknecht, 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two main processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of biologically active compounds, such as mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors with activity against resistant viruses .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Properties
IUPAC Name |
[3,5-difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,11-13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFFEDOMNZWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)CO)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660509 | |
Record name | [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917969-79-0 | |
Record name | B-[3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917969-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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